molecular formula C12H17NO2 B12675032 m-Toluamide, 2-butoxy- CAS No. 92958-85-5

m-Toluamide, 2-butoxy-

Cat. No.: B12675032
CAS No.: 92958-85-5
M. Wt: 207.27 g/mol
InChI Key: YHXWYZCRBYXFQI-UHFFFAOYSA-N
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Description

m-Toluamide, 2-butoxy-: is an organic compound with the molecular formula C12H17NO2. It is a derivative of m-toluamide, where a butoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-butoxy- typically involves the reaction of m-toluamide with butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

m-Toluamide+Butyl Alcoholm-Toluamide, 2-butoxy-\text{m-Toluamide} + \text{Butyl Alcohol} \rightarrow \text{m-Toluamide, 2-butoxy-} m-Toluamide+Butyl Alcohol→m-Toluamide, 2-butoxy-

Industrial Production Methods: Industrial production of m-Toluamide, 2-butoxy- involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: m-Toluamide, 2-butoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: m-Toluamide, 2-butoxy- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, m-Toluamide, 2-butoxy- is used in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their pharmacological properties.

Industry: In the industrial sector, m-Toluamide, 2-butoxy- is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and insect repellents.

Mechanism of Action

The mechanism of action of m-Toluamide, 2-butoxy- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The butoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in the development of bioactive compounds.

Comparison with Similar Compounds

    N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure but different functional groups.

    m-Toluamide, 2-ethoxy-: Another derivative with an ethoxy group instead of a butoxy group.

    m-Toluamide, 2-propoxy-: A derivative with a propoxy group.

Uniqueness: m-Toluamide, 2-butoxy- is unique due to its specific functional group, which imparts distinct chemical and physical properties. The butoxy group enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound in various applications.

Properties

CAS No.

92958-85-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-butoxy-3-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3,(H2,13,14)

InChI Key

YHXWYZCRBYXFQI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1C(=O)N)C

Origin of Product

United States

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